molecular formula C6H6O2S B145204 3,4-Ethylenedioxythiophene CAS No. 126213-50-1

3,4-Ethylenedioxythiophene

Cat. No.: B145204
CAS No.: 126213-50-1
M. Wt: 142.18 g/mol
InChI Key: GKWLILHTTGWKLQ-UHFFFAOYSA-N
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Description

3,4-Ethylenedioxythiophene is a heterocyclic compound that contains both a thiophene ring and a dioxane ring. It is known for its unique electronic properties and is widely used in the synthesis of conductive polymers and other advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Ethylenedioxythiophene can be synthesized through several methods. One common method involves the reaction of 3,4-dimethoxythiophene with ethylene glycol or glycerol, followed by cyclization . Another method includes the reaction of 2,3-dimethoxythiophene with hexane-1,2-diol in the presence of toluene-4-sulphonic acid in toluene at 85°C .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3,4-Ethylenedioxythiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 3,4-Ethylenedioxythiophene involves its ability to participate in electron transfer processes. Its unique structure allows it to act as an electron donor or acceptor, making it useful in various electronic applications. The molecular targets and pathways involved include interactions with conductive polymers and other electronic materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a thiophene ring and a dioxane ring, which imparts distinct electronic properties. This makes it particularly valuable in the synthesis of conductive polymers and other advanced materials.

Properties

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dioxine
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c1-2-8-6-4-9-3-5(6)7-1/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWLILHTTGWKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CSC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

126213-51-2
Record name Poly(3,4-ethylenedioxythiophene)
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URL https://commonchemistry.cas.org/detail?cas_rn=126213-51-2
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DSSTOX Substance ID

DTXSID40888925
Record name Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro-
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Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

126213-50-1
Record name 3,4-Ethylenedioxythiophene
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Record name 3,4-Ethylenedioxythiopene
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Record name Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro-
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Record name 2,3-dihydrothieno[3,4-b][1,4]dioxine
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Record name Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro
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Record name 3,4-Ethylenedioxythiopene
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Synthesis routes and methods I

Procedure details

PEGdTh (400) (0.64 mmol) was dissolved in n-butanol (0.5 ml), mixed with 32.4 g of Baytron® C from Bayer (50% wt. Fe(pTS)3 in butanol, =23 mmol of iron), and heated under stirring to 80° C. Freshly distilled ethylenedioxythiophene (EDOT from Bayer; 1.6 g=11.3 mmol) was dissolved in 120 ml of n-butanol (final concentration of 10−2 M) and slowly added to the hot mixture of PEGdTh and Baytron® C over a 1.5 hr period under stirring. After the addition was completed, the reaction was kept at 80° C. for 1.5 hr, then cooled to room temperature and stored overnight. The following day the solution was dark blue and no precipitate was present.
[Compound]
Name
( 400 )
Quantity
0.64 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
Fe(pTS)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
23 mmol
Type
catalyst
Reaction Step Two
Name
ethylenedioxythiophene
Quantity
1.6 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Block copolymers of EDOT with poly(propylene glycol), Poly(EDOT-block-PG), were synthesized from EDOT and a low molecular weight poly(propylene glycol) (PPG) oligomer following a two-step method in Example 1. PPG (MW=1500) was reacted with 2-thiophene carbonyl chloride in the presence of pyridine to form a di-thiophene derivative macromonomer PPGdTh. This macromonomer was then copolymerized with ethylenedioxythiophene (EDOT) in the presence of an oxidizing agent and a suitable counterion. This second step was preferably conducted in diffusion-controlled conditions to avoid the homopolymerization of thiophene; for example, a solution of the PPGdTh (2×10−1 M) in 1-pentanol was mixed with a solution of sodium persulfate (2×10−1 M) and poly(para-styrenesulfonate) in water. To this mixture a diluted solution of EDOT in 1-pentanol (10−2 M) was added dropwise under strong stirring at 80° C. The product was filtered to eliminate the homopolymer and then extracted with water to eliminate unreacted monomer and byproducts.
Name
ethylenedioxythiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
poly(para-styrenesulfonate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
EDOT
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

3,4-Ethylenedioxy-2,5-thiophenedicarboxylic acid (460 g) and a copper powder (69 g) were added to ethylene glycol (1400 g) at room temperature. The reaction mixture was stirred under air for 30 minutes at room temperature, and air was continuously introduced into the reaction mixture. The reaction mixture was then heated at 140° C. for 8 hours. After the reaction was complete, the reaction mixture was purified using the same process as described in Example 1 to obtain 3,4-ethylenedioxythiophene (281 g, purity: 98%).
Quantity
460 g
Type
reactant
Reaction Step One
Name
copper
Quantity
69 g
Type
catalyst
Reaction Step One
Quantity
1400 g
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid (460 g) and a copper powder (46 g) were added to DMSO (1200 g) at room temperature. The reaction mixture was stirred under an oxygen atmosphere for 30 minutes at room temperature and then heated at 120° C. for 6 hours. The reaction mixture was then poured into ice water (1200 mL), and the crude product was extracted with ethyl acetate. After drying over anhydrous sodium sulfate, the solvent was removed by evaporation. The residue was vacuum-distilled at 30 mmHg to give 283 g of 3,4-ethylenedioxythiophene at high purity (99.7% or higher). The purity was confirmed by gas chromatographic analysis (compared to decane as an internal standard). The chemical structure was confirmed by mass analysis and 1H-NMR.
Quantity
460 g
Type
reactant
Reaction Step One
Name
copper
Quantity
46 g
Type
catalyst
Reaction Step One
Name
Quantity
1200 g
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

3,4-Dimethoxy-2,5-thiophenedicarboxylic acid (232 g) and copper powder (23 g) were added to DMSO (650 g) at room temperature. The reaction mixture was stirred under oxygen atmosphere for 30 minutes at room temperature and then heated at 120° C. for 7 hours. The reaction mixture was then poured into ice water (500 mL), and the crude product was extracted with ethyl acetate. After drying over anhydrous sodium sulfate, the solvent was removed by evaporation. The residue was vacuum-distilled at 50 mmHg to give 127 g of 3,4-ethylenedioxythiophene in high purity (96% or higher). The purity was confirmed by gas chromatographic analysis. The chemical structure was confirmed by mass analysis and 1H-NMR.
Quantity
232 g
Type
reactant
Reaction Step One
Name
copper
Quantity
23 g
Type
catalyst
Reaction Step One
Name
Quantity
650 g
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Ethylenedioxythiophene
Reactant of Route 2
3,4-Ethylenedioxythiophene
Reactant of Route 3
3,4-Ethylenedioxythiophene
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Reactant of Route 4
3,4-Ethylenedioxythiophene
Reactant of Route 5
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3,4-Ethylenedioxythiophene
Reactant of Route 6
3,4-Ethylenedioxythiophene
Customer
Q & A

Q1: What is the molecular formula and weight of EDOT?

A1: EDOT has a molecular formula of C6H6O2S and a molecular weight of 142.18 g/mol.

Q2: What spectroscopic data is available for EDOT?

A2: EDOT has been characterized using various spectroscopic techniques including FTIR, 1H NMR, 13C NMR, and mass spectroscopy. [, , , ] These techniques provide information about its functional groups, bonding patterns, and molecular weight.

Q3: What is the significance of the ethylenedioxy bridge in EDOT?

A3: The ethylenedioxy bridge in EDOT plays a crucial role in its electronic properties. It enhances the electron-donating ability of the thiophene ring, leading to a lower oxidation potential and improved stability of its polymer, PEDOT. [, ]

Q4: What is the thermal stability of EDOT?

A4: While EDOT itself is a liquid at room temperature, its polymer, PEDOT, exhibits good thermal stability, often exceeding 100°C, depending on the polymerization conditions and incorporated substituents. [, , ]

Q5: Is EDOT compatible with various solvents?

A5: EDOT and its derivatives are soluble in common organic solvents like dichloromethane, acetonitrile, tetrahydrofuran, and chloroform. This solubility is advantageous for solution processing techniques like spin-coating and printing, which are essential for device fabrication. [, , , , ]

Q6: How does EDOT contribute to the properties of its polymers?

A6: EDOT is the monomer unit of poly(3,4-ethylenedioxythiophene) (PEDOT), a highly conductive polymer known for its optical transparency, stability, and biocompatibility. [, , , ] The structure of EDOT allows for efficient electron delocalization along the polymer backbone, resulting in these desirable properties.

Q7: What are the main applications of EDOT and its derivatives?

A7: EDOT and its derivatives are widely explored in various applications, including:

    Q8: What are the current research trends related to EDOT?

    A8: Current research on EDOT focuses on:

      Q9: How is computational chemistry used in EDOT research?

      A9: Computational methods, such as Density Functional Theory (DFT), are employed to predict the electronic properties of EDOT derivatives and their polymers. [, , ] These calculations provide insights into the HOMO-LUMO energy levels, bandgaps, and molecular geometries, aiding in the design of new materials with desired properties.

      Q10: How do structural modifications of EDOT affect its properties?

      A10: Modifications to the EDOT core, such as introducing various substituents or extending the conjugated system, can significantly impact its electronic properties. [, , , ] For instance, electron-donating groups can raise the HOMO level, while electron-withdrawing groups can lower the LUMO level, thereby tuning the bandgap and absorption/emission wavelengths.

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